![molecular formula C9H9N7 B1427535 1-(1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基)-1H-吡唑-3-胺 CAS No. 1249992-26-4](/img/structure/B1427535.png)
1-(1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基)-1H-吡唑-3-胺
描述
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine is studied for its potential biological activity. It has been investigated for its role in inhibiting certain enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting specific diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in the manufacturing process.
作用机制
Target of Action
The primary target of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine interacts with CDK2, inhibiting its enzymatic activity . This inhibition disrupts the normal cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine affects the cell cycle progression pathway . This disruption can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .
Result of Action
The molecular and cellular effects of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine’s action include significant alterations in cell cycle progression and the induction of apoptosis within cells . This leads to the inhibition of cell growth, particularly in cancer cell lines .
This article provides a comprehensive overview of the mechanism of action of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine, a compound that shows promise as a novel CDK2 inhibitor with potential applications in cancer treatment .
生化分析
Biochemical Properties
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine plays a crucial role in biochemical reactions by interacting with enzymes such as cyclin-dependent kinase 2 (CDK2). This interaction inhibits the enzyme’s activity, which is essential for cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the phosphorylation of key substrates required for cell proliferation .
Cellular Effects
The effects of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine on various cell types include the inhibition of cell proliferation and induction of apoptosis. In cancer cell lines such as MCF-7 and HCT-116, the compound has demonstrated significant cytotoxic activity, leading to cell cycle arrest and programmed cell death. This is achieved through the disruption of cell signaling pathways and alterations in gene expression .
Molecular Mechanism
At the molecular level, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine exerts its effects by binding to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83. This binding inhibits the enzyme’s activity, preventing the phosphorylation of substrates necessary for cell cycle progression. Additionally, the compound induces changes in gene expression that promote apoptosis and inhibit cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound can induce sustained inhibition of cell proliferation and apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine is involved in metabolic pathways that include its interaction with enzymes responsible for its biotransformation. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. These metabolic processes influence the compound’s bioavailability and activity .
Transport and Distribution
Within cells and tissues, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its inhibitory effects on CDK2. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity .
Subcellular Localization
The subcellular localization of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with CDK2. Post-translational modifications and targeting signals may influence its localization to specific cellular compartments, enhancing its inhibitory effects on cell cycle progression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
化学反应分析
Types of Reactions: 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
相似化合物的比较
Pyrazolo[3,4-d]pyrimidin-4-amine
1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
1H-pyrazolo[3,4-d]pyrimidin-4-yl-1H-pyrazol-3-amine
Uniqueness: 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine stands out due to its specific structural features and reactivity. These characteristics make it distinct from other similar compounds, allowing for unique applications and potential advantages in various fields.
属性
IUPAC Name |
1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N7/c1-15-8-6(4-13-15)9(12-5-11-8)16-3-2-7(10)14-16/h2-5H,1H3,(H2,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXWOFMQPJHNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3C=CC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


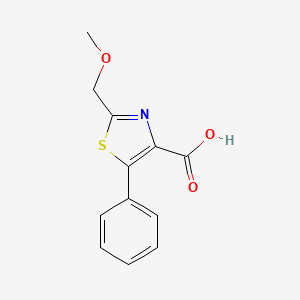
![1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1427453.png)

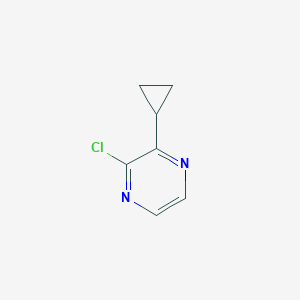
![3-[(3,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B1427459.png)
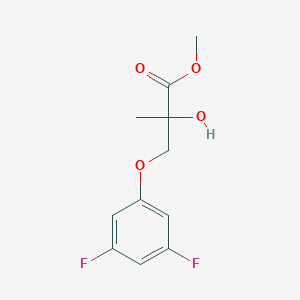
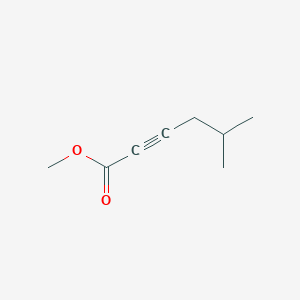

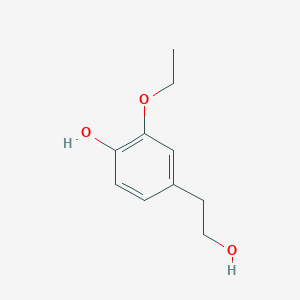
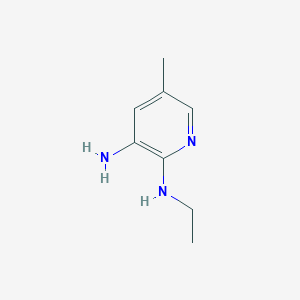
![1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427468.png)
![[4-(Difluoromethoxy)oxan-4-yl]methanamine](/img/structure/B1427469.png)
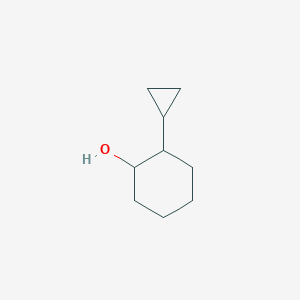
![4-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B1427475.png)
